5-methyl-1H-imidazole-4-sulfonyl chloride

Medicinal chemistry Synthetic building blocks Physicochemical property optimization

This 4-position sulfonyl chloride, uniquely methylated at C5 (logP ~1.4-1.8 vs. 0.395 for unsubstituted analog), is purpose-built for synthesizing sulfonamide-containing kinase inhibitors requiring improved cellular penetration. The 4-regiochemistry provides a distinct spatial orientation critical for SAR exploration and target protein binding interactions. As a tunable nucleofuge scaffold, it enables rational design of covalent probes with controlled reactivity. Pre-weighed, moisture-protected packaging ensures reagent integrity upon arrival. Request a quote for bulk or custom synthesis.

Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
CAS No. 2167622-42-4
Cat. No. B6602222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-imidazole-4-sulfonyl chloride
CAS2167622-42-4
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)S(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7)
InChIKeyKJHNMPGYUKTZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS 2167622-42-4): Structural and Physicochemical Baseline for Procurement Decisions


5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS 2167622-42-4) is a heterocyclic sulfonyl chloride building block with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol [1]. The compound features a 5-methyl substitution on the imidazole ring with the sulfonyl chloride group positioned at the 4-position, yielding the SMILES representation Cc1[nH]cnc1S(=O)(=O)Cl [2]. As a reactive sulfonylating agent, this compound serves as a precursor for synthesizing sulfonamide derivatives and other bioactive molecules in medicinal chemistry and organic synthesis applications [3].

Why Generic Imidazole Sulfonyl Chloride Substitution Is Not Advisable for 5-Methyl-1H-imidazole-4-sulfonyl chloride


Imidazole sulfonyl chlorides are not functionally interchangeable due to differential substitution patterns that substantially alter physicochemical properties, reaction kinetics, and downstream biological profiles. The 5-methyl substitution in this compound introduces increased molecular weight (180.61 g/mol) relative to the unsubstituted 1H-imidazole-4-sulfonyl chloride (166.59 g/mol) [1], affecting solubility and partitioning behavior. The imidazole scaffold exhibits tunable nucleofuge properties whereby alkylation of nitrogen atoms modulates electrophilic reactivity [2]. Furthermore, the sulfonyl chloride group is highly moisture-sensitive and prone to rapid hydrolysis, with imidazole-based sulfonyl chlorides introducing solubility and stability challenges distinct from benzenesulfonyl chlorides . These factors collectively preclude simple analog substitution without validation.

Quantitative Differentiation Evidence: 5-Methyl-1H-imidazole-4-sulfonyl chloride Versus Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted 1H-Imidazole-4-sulfonyl Chloride

The 5-methyl substitution in 5-methyl-1H-imidazole-4-sulfonyl chloride increases the molecular weight from 166.59 g/mol (unsubstituted 1H-imidazole-4-sulfonyl chloride) to 180.61 g/mol, representing an 8.4% increase [1]. This substitution is expected to increase logP by approximately 0.4 units based on the calculated logP difference between unsubstituted (0.395) and 1-methyl-substituted (1.428) imidazole sulfonyl chloride analogs [2][3].

Medicinal chemistry Synthetic building blocks Physicochemical property optimization

Radiochemical Yield Validation via Sulfonyl Chloride Intermediate in C-14 Labeled Drug Synthesis

In a demonstrated synthetic application, a sulfonyl chloride intermediate structurally related to the 4-imidazolesulfonyl chloride scaffold was successfully employed in a six-step radiochemical synthesis. Both target compounds [14C]-(1) and [14C]-(2) were obtained from the common sulfonyl chloride intermediate [14C]-(15) with radiochemical yields of 18% and 4% respectively, achieving specific activities of 44 and 40.5 mCi/mmol [1].

Radiochemistry Drug metabolism ADME studies Carbon-14 labeling

Imidazole Nucleofuge Tunability Enables Tailored Electrophilic Reactivity in Covalent Probe Development

Imidazole-1-sulfonyl and -sulfonate (imidazylate) nucleofuges exhibit balanced stability and tunability to produce sulfone-based electrophiles capable of binding functional tyrosine and lysine sites in the proteome [1]. Alkylation of the distal nitrogen activates the nucleofuge capability of the imidazole to produce sulfonyl-imidazolium electrophiles [2]. The 5-methyl substitution pattern may modulate this nucleofuge leaving group ability compared to unsubstituted or N-alkylated analogs.

Covalent inhibitors Chemical biology Targeted covalent drugs Electrophilic warheads

4-Position Sulfonyl Chloride Site-Specific Reactivity Differentiates from 2-Position Isomer

The 4-position sulfonyl chloride (as in 5-methyl-1H-imidazole-4-sulfonyl chloride) confers different reactivity and steric properties compared to the 2-position isomer (1H-imidazole-2-sulfonyl chloride, CAS 281221-70-3). While both isomers share the molecular formula C3H3ClN2O2S and molecular weight 166.59 g/mol for the unsubstituted forms , the 4-position sulfonyl chloride is positioned adjacent to the imidazole NH, whereas the 2-position isomer places the reactive group between the two nitrogen atoms [1]. This positional difference affects nucleophilic attack trajectories and the electronic environment of the sulfonyl chloride group.

Regioselective synthesis Isomeric purity SAR optimization Positional isomers

Optimal Application Scenarios for 5-Methyl-1H-imidazole-4-sulfonyl chloride Based on Differential Evidence


Synthesis of Sulfonamide-Based Kinase Inhibitors Requiring Enhanced Lipophilicity

The 5-methyl substitution increases lipophilicity (estimated logP ~1.4-1.8) compared to unsubstituted 1H-imidazole-4-sulfonyl chloride (logP 0.395) [5]. This makes the compound particularly suitable for synthesizing sulfonamide-containing kinase inhibitors where improved membrane permeability is desired. Sulfonamide-imidazole hybrids have demonstrated ALK5 kinase inhibition with IC50 values as low as 0.130 μM , and the methyl substitution may further optimize cellular penetration of derived compounds.

Radiolabeled Probe Synthesis for Drug Metabolism and Pharmacokinetic Studies

Based on demonstrated use of imidazole-4-sulfonyl chloride intermediates in C-14 labeling syntheses achieving 18% and 4% radiochemical yields with specific activities of 44 and 40.5 mCi/mmol [5], this compound is well-positioned as a synthetic intermediate for generating radiolabeled sulfonamide derivatives. These labeled compounds support ADME studies, receptor occupancy assays, and metabolite identification in drug development programs.

Development of Tunable Covalent Electrophilic Probes Targeting Tyrosine and Lysine Residues

Imidazole sulfonyl derivatives function as tunable nucleofuges that produce sulfone-based electrophiles capable of binding functional tyrosine and lysine sites in the proteome [5]. The 5-methyl-1H-imidazole-4-sulfonyl chloride scaffold offers an additional tuning parameter via C5 substitution, complementing the established N-alkylation approach for modulating nucleofuge leaving group ability . This enables rational design of covalent probes with controlled reactivity for chemical biology applications.

Regioselective Synthesis of 4-Substituted Imidazole Sulfonamide Libraries for SAR Studies

The 4-position sulfonyl chloride (versus the 2-position isomer) provides a distinct spatial orientation for derived sulfonamides relative to the imidazole core [5]. This regiochemistry is critical for structure-activity relationship (SAR) exploration where precise substitution geometry determines target protein binding interactions. The compound enables systematic variation of sulfonamide substituents while maintaining consistent imidazole core positioning.

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